N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Description
N-(2,3-Dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2,3-dichlorophenyl group and a 2-oxo-1,3-benzothiazole moiety. This compound’s structural complexity and functional groups make it a candidate for pharmacological applications, though its specific biological targets and mechanisms remain under investigation .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-10-4-3-5-11(15(10)18)19-14(21)8-9-20-12-6-1-2-7-13(12)23-16(20)22/h1-7H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPGKFLZAVNKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its biological significance. The molecular formula is , and its structure includes both a dichlorophenyl group and a propanamide side chain. Its properties include:
- Molecular Weight : 353.22 g/mol
- Density : 1.549 g/cm³ (predicted)
- pKa : 12.00 (predicted)
The mechanism by which this compound exerts its biological effects is multifaceted. It is believed to interact with various molecular targets, including enzymes and receptors involved in inflammation and cancer cell proliferation. The benzothiazole ring can modulate the activity of these targets, leading to significant pharmacological effects.
Anticancer Activity
Research has demonstrated that compounds containing the benzothiazole structure exhibit potent anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound in these studies has shown IC50 values in the low micromolar range, indicating strong antiproliferative effects.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Apoptosis induction |
| Compound 4i | A549 | 2.0 | Cell cycle arrest |
| Compound X | H1299 | 1.8 | IL-6 and TNF-α inhibition |
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
Case Studies
-
Study on Antitumor Activity :
A study involving a series of benzothiazole derivatives demonstrated that this compound exhibited notable cytotoxicity against multiple cancer cell lines while showing minimal toxicity towards normal cells. -
Inflammation Model :
In an animal model of inflammation, administration of this compound resulted in reduced edema and inflammatory cell infiltration compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the phenyl substituents, benzothiazole modifications, or propanamide-linked functional groups. Below is a detailed comparison with key analogs:
Structural and Functional Analogues
Key Research Findings
Bioactivity and Mechanism :
- The 2-oxo-benzothiazole moiety is critical for interactions with cellular kinases. STM-57, a related dichlorophenyl-propanamide derivative, inhibits Akt/mTOR pathways, leading to autophagy and cell death in cancer models . This suggests that the target compound may share similar mechanistic pathways.
- Propanil, despite structural simplicity, highlights the importance of dichlorophenyl substitution in bioactivity, though its application diverges (herbicidal vs. pharmacological) .
Structure-Activity Relationships (SAR): Phenyl Substitution: The position of chlorine atoms on the phenyl ring significantly impacts activity. 2,3-Dichloro substitution (target compound) vs. 3,4-dichloro (Propanil) alters lipophilicity and target specificity.
Pharmacokinetic Properties: No direct data exist for the target compound. However, STM-57’s piperazine addition improves solubility and bioavailability compared to simpler propanamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
